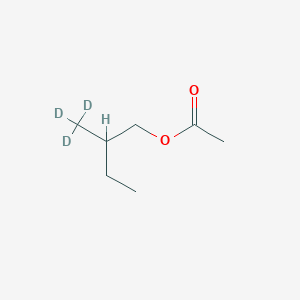
2-Methylbutyl acetate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Methylbutyl acetate-d3 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into 2-Methylbutyl acetate. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
The industrial production of this compound involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and stability of the final product. The compound is then purified and packaged for use in scientific research .
化学反応の分析
Types of Reactions
2-Methylbutyl acetate-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学的研究の応用
2-Methylbutyl acetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer for quantitation in chemical reactions and processes.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 2-Methylbutyl acetate-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the compound’s behavior in various systems. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .
類似化合物との比較
Similar Compounds
2-Methylbutyl acetate: The non-deuterated form of the compound.
2-Methylbutyl acetate-13C2: Another isotope-labeled variant with carbon-13 labeling.
Uniqueness
2-Methylbutyl acetate-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
133.20 g/mol |
IUPAC名 |
2-(trideuteriomethyl)butyl acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i2D3 |
InChIキー |
XHIUFYZDQBSEMF-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CC)COC(=O)C |
正規SMILES |
CCC(C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
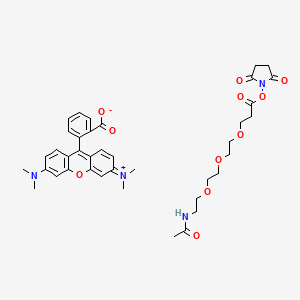
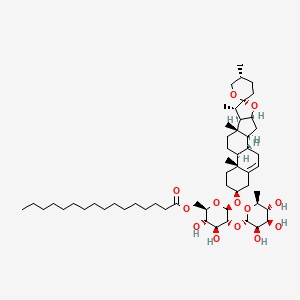
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

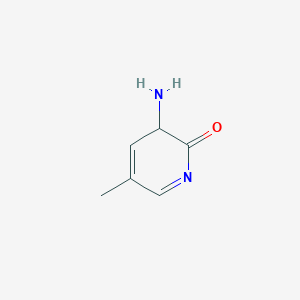

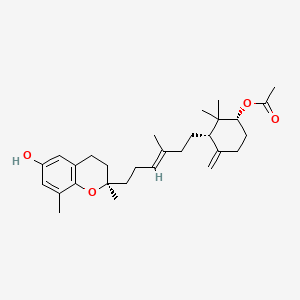
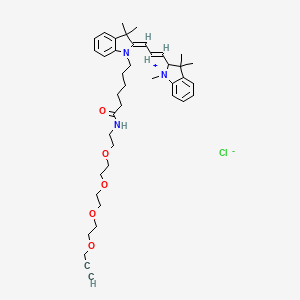
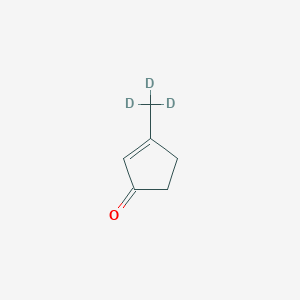
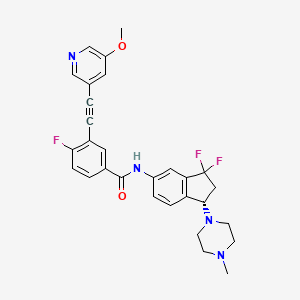

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
